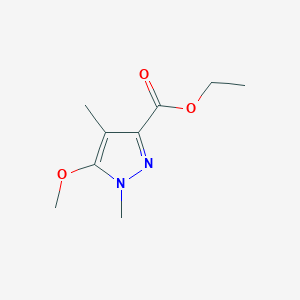

Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-methoxy-1,4-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-5-14-9(12)7-6(2)8(13-4)11(3)10-7/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAYNQZOCODFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1,3-diketones with hydrazine derivatives. One common method includes the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst such as palladium under ambient pressure . The reaction conditions often involve refluxing in a suitable solvent like methanol or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through column chromatography using silica gel and appropriate eluents .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazoles .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate, as anticancer agents. Pyrazole compounds have been shown to exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of 1H-pyrazole have been associated with the inhibition of cancer cell growth in lung, breast, and colorectal cancers .

Biological Activity Overview

The biological activities of pyrazole derivatives can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits growth of multiple cancer cell lines |

| Antibacterial | Effective against various bacterial strains |

| Anti-inflammatory | Reduces inflammation markers in vitro |

| Antiviral | Exhibits activity against viral infections |

Case Study: Anticancer Activity

In a study published in Molecules, this compound was evaluated for its anticancer properties. The compound demonstrated significant cytotoxic effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent activity .

Agricultural Applications

Herbicidal Properties

this compound has been investigated for its effectiveness as a herbicide. The compound exhibits broad-spectrum activity against gramineous and broadleaf weeds while maintaining low toxicity to crops . This makes it a promising candidate for sustainable agricultural practices.

Formulation and Application

The compound can be formulated into various forms such as wettable powders or aqueous solutions for effective application in the field. Studies indicate that applying concentrations as low as 5 grams per hectare can yield effective weed control .

Material Science Applications

Synthesis of Advanced Materials

In material science, pyrazole compounds like this compound serve as ligands in coordination chemistry. Their unique structural properties enable the formation of transition metal complexes which are crucial for catalysis and sensor applications .

Case Study: Coordination Chemistry

Research has demonstrated that complexes formed with this compound exhibit enhanced catalytic properties in organic transformations. These complexes have shown promise in various reactions including oxidation and reduction processes .

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Ethyl 5-Amino-1,4-dimethyl-1H-pyrazole-3-carboxylate

- Key Difference: Replacement of the methoxy group (OCH₃) at position 5 with an amino group (NH₂).

- Impact: The amino group enhances nucleophilicity, making the compound more reactive in substitution or condensation reactions compared to the methoxy analog . Reduced steric hindrance at position 5 may improve binding affinity in biological systems.

Ethyl 5-Hydroxy-1H-pyrazole-3-carboxylate

- Key Difference : Absence of methyl groups at positions 1 and 4, and substitution of methoxy with a hydroxyl group (OH) at position 3.

- Impact: The hydroxyl group increases polarity, improving solubility in polar solvents (e.g., water or ethanol) but reducing stability under acidic or oxidative conditions . Lack of methyl groups simplifies the structure but may decrease thermal stability.

Ethyl 5-(6-Chloropyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxylate

- Key Difference : Introduction of a chloropyridinyl group at position 4.

- Increased molecular weight (C₁₂H₁₃ClN₂O₃) alters pharmacokinetic properties compared to the methoxy analog.

Ethyl 5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate

- Key Difference: A bulky dihydrodioxin aromatic substituent at position 1 and an amino group at position 5.

- The carboxylate ester at position 4 instead of 3 alters regioselectivity in downstream reactions.

Data Table: Key Properties of Selected Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |

|---|---|---|---|---|

| Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate | C₈H₁₂N₂O₃ | 184.19 | 5-OCH₃, 1-CH₃, 4-CH₃ | Pharmaceutical intermediate |

| Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate | C₈H₁₂N₃O₂ | 184.20 (estimated) | 5-NH₂, 1-CH₃, 4-CH₃ | Reactive intermediate |

| Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate | C₆H₈N₂O₃ | 156.14 | 5-OH | Polar solvent-soluble intermediate |

| Ethyl 5-(6-chloropyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxylate | C₁₂H₁₃ClN₂O₃ | 284.70 (estimated) | 5-chloropyridinyl | Agrochemical synthesis |

Critical Analysis of Discrepancies and Limitations

- Synthetic Data Gaps : Detailed reaction conditions and yields for the target compound are absent in the provided evidence, limiting direct comparisons of synthetic efficiency.

Biological Activity

Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that includes a pyrazole ring with specific substitutions, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound features an ethyl ester group at the 3-position and methoxy and dimethyl groups at the 5 and 1 positions, respectively. The synthesis typically involves the condensation of 1,3-diketones with hydrazine derivatives in the presence of catalysts such as palladium .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects .

- Receptor Modulation : It may also act as a receptor ligand, modulating receptor activity which can affect cellular signaling pathways.

- Cellular Effects : Studies indicate that this compound influences gene expression and cellular metabolism through its biochemical interactions.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, including:

The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that the compound reduced inflammation markers in animal models of arthritis, indicating its potential as a therapeutic agent for inflammatory diseases .

- Anticancer Research : Another research project focused on the compound's effects on breast cancer cells (MDA-MB-231), showing significant inhibition of cell proliferation and induction of apoptosis at low concentrations .

- Antimicrobial Evaluation : The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria, revealing promising results that support its use in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazide derivatives can react with β-keto esters under acidic or basic conditions to form the pyrazole core. Ethyl 3-amino-1-methyl-pyrazole carboxylate derivatives (analogous to the target compound) are synthesized using ethyl 2-cyano-3-ethoxyacrylate and substituted hydrazines, followed by methylation and methoxylation . Reaction optimization often involves adjusting temperature (e.g., 60–80°C) and catalysts (e.g., K₂CO₃ in DMF) to improve yields .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Structural confirmation relies on a combination of:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and methyl groups at C5 and C4, respectively) and ester functionality. For example, methoxy protons typically appear as singlets near δ 3.8–4.0 ppm .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX refines bond lengths and angles. The pyrazole ring’s planarity and substituent orientation are validated through crystallographic data .

Q. What key physicochemical properties are critical for its research applications?

- Methodological Answer : Key properties include:

- Lipophilicity : Measured via octanol-water partition coefficients (logP). Methylation (e.g., at C1 and C4) increases lipophilicity compared to non-methylated analogs, as shown in studies on methylated uracil derivatives .

- Solubility : Methoxy groups enhance aqueous solubility, but methyl groups may counteract this effect. Solubility is typically assessed using HPLC or shake-flask methods .

Advanced Research Questions

Q. How can discrepancies in lipophilicity data between computational and experimental methods be resolved?

- Methodological Answer : Contradictions arise from differences in solvent systems or purity. For example, computational logP values (e.g., using Molinspiration) may overestimate experimental results due to unaccounted hydrogen bonding. Researchers should:

- Validate predictions with experimental measurements (e.g., HPLC retention times).

- Control purity via recrystallization or column chromatography .

- Cross-reference with structurally similar compounds (e.g., methylated pyrazoles in ).

Q. What strategies improve reaction yield and purity during synthesis?

- Methodological Answer :

- Catalyst Optimization : Use K₂CO₃ in polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Workup Protocols : Employ silica gel chromatography (hexane/ethyl acetate gradients) to isolate the ester product from byproducts like unreacted hydrazides .

Q. How do the methoxy and methyl substituents influence biological interactions or reactivity?

- Methodological Answer :

- Steric Effects : The 1,4-dimethyl groups restrict rotational freedom, potentially stabilizing binding interactions in enzyme active sites.

- Electronic Effects : The 5-methoxy group increases electron density on the pyrazole ring, altering reactivity in nucleophilic substitutions. Comparative studies on methylated uracils suggest that methoxy groups enhance bioavailability by balancing solubility and membrane permeability .

- Experimental Validation : Use molecular docking (e.g., AutoDock) to predict binding affinities and synthesize analogs (e.g., replacing methoxy with hydroxyl) to isolate electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.